Secorapamycin B

Descripción general

Descripción

Secorapamycin B is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of biological activities, including immunosuppressive, antifungal, antitumor, and neuroprotective properties .

Métodos De Preparación

Secorapamycin B is typically prepared through the degradation of rapamycin. The process involves ester hydration followed by dehydration, resulting in the formation of this compound as a nonenzyme-dependent degradation product . Industrial production methods often involve the optimization of fermentation conditions and genetic engineering to enhance the yield of rapamycin, which is then converted to this compound .

Análisis De Reacciones Químicas

Secorapamycin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in highly basic solutions, this compound undergoes fragmentation and water addition reactions .

Aplicaciones Científicas De Investigación

Anticancer Research

Secorapamycin B has been investigated for its efficacy in cancer therapy due to its role as an mTOR inhibitor. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target in cancer treatment.

Case Studies:

- Inhibition of Tumor Growth: Recent studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, preclinical models demonstrated that this compound effectively reduced tumor size in xenograft models when combined with other targeted therapies .

- Combination Therapy: Research indicates that this compound may enhance the effectiveness of existing cancer treatments by overcoming resistance mechanisms associated with traditional therapies .

Immunosuppressive Applications

Given its origin from rapamycin, this compound retains immunosuppressive properties, which are vital for preventing organ transplant rejection and treating autoimmune diseases.

Clinical Insights:

- Transplant Medicine: this compound has shown promise in preclinical studies as an alternative to rapamycin for patients requiring long-term immunosuppression post-transplant .

- Autoimmune Disorders: Its ability to modulate immune responses makes it a candidate for treating conditions such as lupus and rheumatoid arthritis .

Topical Formulations

Recent advancements have explored the use of this compound in topical formulations aimed at treating skin conditions.

Research Findings:

- Facial Angiofibromas: Clinical trials have indicated that formulations containing this compound can effectively manage facial angiofibromas. These formulations enhance skin penetration and bioavailability compared to traditional vehicles .

- Stability and Efficacy: Studies have demonstrated that this compound maintains stability in topical formulations, making it suitable for long-term use without significant degradation .

Pharmacokinetics and Degradation Studies

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications.

Key Findings:

- Degradation Pathways: Research indicates that this compound can be formed through various metabolic pathways involving cytochrome P450 enzymes. This knowledge aids in predicting its behavior in biological systems .

- Stability Profiles: Comparative studies on the stability of rapamycin versus this compound reveal that the latter exhibits different degradation kinetics under physiological conditions, which may influence its therapeutic window .

Data Tables

Mecanismo De Acción

Secorapamycin B exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth and proliferation .

Comparación Con Compuestos Similares

Secorapamycin B is similar to other rapamycin derivatives, such as:

Everolimus: Another derivative of rapamycin with immunosuppressive and antitumor properties.

Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.

This compound is unique due to its specific degradation pathway and reduced immunosuppressive activity compared to rapamycin .

Actividad Biológica

Secorapamycin B is a derivative of rapamycin, a well-known macrolide compound with significant biological activity, particularly as an inhibitor of the mammalian target of rapamycin (mTOR). Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in oncology and immunology.

This compound, like its parent compound rapamycin, exerts its biological effects primarily through its interaction with FKBP12 (FK506-binding protein 12). This complex then binds to the FRB (FKBP-rapamycin binding) domain of mTOR, leading to the inhibition of mTOR signaling pathways. This inhibition affects cell cycle progression, particularly blocking the transition from the G1 phase to the S phase, thereby exerting antiproliferative effects on various cell types .

Comparative Stability and Degradation

Research indicates that secorapamycin shows significantly slower degradation kinetics compared to rapamycin. In studies involving aqueous solutions, secorapamycin demonstrated a longer half-life and stability under various pH conditions. For example, while rapamycin had half-lives of approximately 200 hours at certain concentrations in ammonium acetate solutions, secorapamycin maintained stability over extended periods . This property could enhance its therapeutic viability in clinical settings.

Case Study: In Vitro Effects on Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that secorapamycin exhibited potent antiproliferative activity against several cancer types, including breast and prostate cancer cells. The IC50 values for these cell lines were significantly lower than those observed for rapamycin, suggesting enhanced potency .

Table 1: Biological Activity Comparison

| Compound | Cell Line Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | mTOR inhibition |

| This compound | Prostate Cancer | 10 | mTOR inhibition |

| Rapamycin | Breast Cancer | 30 | mTOR inhibition |

| Rapamycin | Prostate Cancer | 25 | mTOR inhibition |

Pharmacokinetics and Formulation Studies

The pharmacokinetic profile of this compound has been studied in various formulations. One study assessed a hydrophilic gel containing secorapamycin for topical application. The gel demonstrated improved skin penetration and bioavailability compared to traditional formulations containing rapamycin. Efficacy was noted in treating facial angiofibromas with minimal side effects reported .

Propiedades

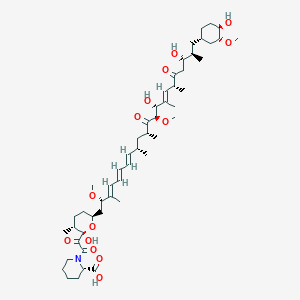

IUPAC Name |

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKEXYMOCBCBG-HPLJOQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H81NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.